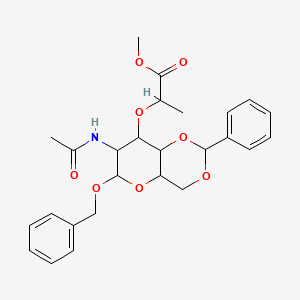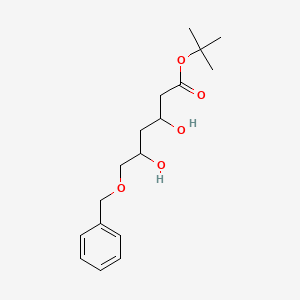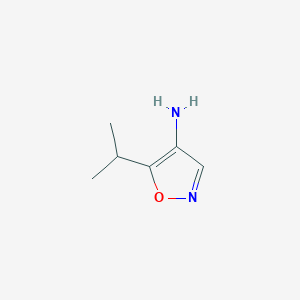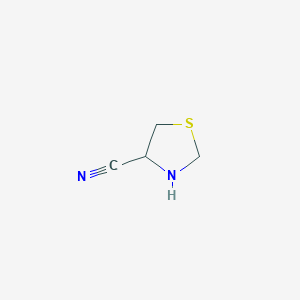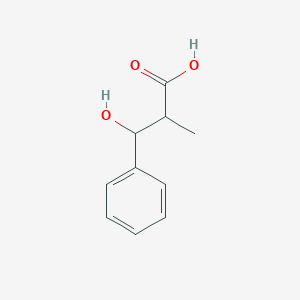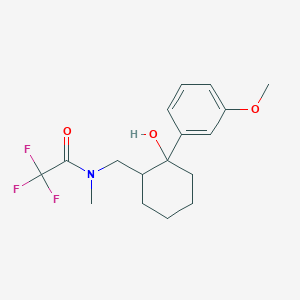
(+/-)-N-DesmethylTrifluoroacetotramadol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-N-去甲基三氟乙酰曲马多-d3 是一种氘代类似物,其母体化合物为 (+/-)-N-去甲基三氟乙酰曲马多,是合成阿片类止痛药曲马多的代谢产物。该化合物常用于科学研究,以研究曲马多及其衍生物的药代动力学和代谢。氘代标记有助于在质谱分析中区分该化合物与其非氘代对应物。
准备方法
合成路线和反应条件
(+/-)-N-去甲基三氟乙酰曲马多-d3 的合成通常包括以下步骤:
起始原料: 合成始于前体化合物,对其进行一系列化学反应以引入三氟乙酰基。
氘代标记: 氘原子通过特定的反应引入,用氘取代氢原子。这可以通过使用氘代试剂或溶剂来实现。
纯化: 最终产物使用色谱等技术进行纯化,以确保所需的纯度和同位素富集度。
工业生产方法
(+/-)-N-去甲基三氟乙酰曲马多-d3 的工业生产涉及扩大实验室合成方法。这包括优化反应条件、使用更大的反应器以及采用自动化纯化系统以高效地处理大量化合物。
化学反应分析
反应类型
(+/-)-N-去甲基三氟乙酰曲马多-d3 会发生各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 该反应涉及添加氢气或去除氧气,通常使用氢化锂铝或硼氢化钠等还原剂。
取代: 该反应涉及用另一个官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 无水乙醚中的氢化锂铝。
取代: 在催化剂存在下使用溴或氯进行卤化。
主要生成产物
这些反应生成的主要产物取决于所用条件和试剂。例如,氧化可能生成酮或羧酸,而还原可能生成醇或胺。
科学研究应用
(+/-)-N-去甲基三氟乙酰曲马多-d3 用于各种科学研究应用,包括:
药代动力学: 研究曲马多及其代谢产物的吸收、分布、代谢和排泄。
代谢研究: 研究代谢途径并识别曲马多的代谢产物。
分析化学: 用作质谱法中测定曲马多及其代谢产物的内标。
药物开发: 通过提供对曲马多衍生物代谢和药代动力学的见解,帮助开发新的止痛药。
作用机制
(+/-)-N-去甲基三氟乙酰曲马多-d3 的作用机制涉及其与中枢神经系统中的阿片受体的相互作用。它与 μ-阿片受体结合,产生镇痛作用。此外,它还抑制去甲肾上腺素和 5-羟色胺的再摄取,有助于其止痛作用。氘代标记不会显着改变作用机制,但在代谢研究中帮助追踪化合物。
相似化合物的比较
(+/-)-N-去甲基三氟乙酰曲马多-d3 可以与其他类似化合物进行比较,例如:
(+/-)-N-去甲基三氟乙酰曲马多: 非氘代类似物,具有相似的药理特性,但没有氘代标记。
曲马多: 母体化合物,是一种广泛使用的合成阿片类止痛药。
O-去甲基曲马多: 曲马多的另一种代谢产物,对阿片受体的亲和力更高,对曲马多的镇痛作用有显着贡献。
(+/-)-N-去甲基三氟乙酰曲马多-d3 的独特之处在于其氘代标记,使其成为药代动力学和代谢研究中宝贵的工具,提供更精确和准确的数据。
属性
分子式 |
C17H22F3NO3 |
|---|---|
分子量 |
345.36 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-N-[[2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C17H22F3NO3/c1-21(15(22)17(18,19)20)11-13-6-3-4-9-16(13,23)12-7-5-8-14(10-12)24-2/h5,7-8,10,13,23H,3-4,6,9,11H2,1-2H3 |
InChI 键 |
XWSNZUCHMFOJSF-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl) benzoate](/img/structure/B12288735.png)



